molecular formula C18H11N2Na3O12S3 B12688476 Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate CAS No. 69031-54-5

Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate

Cat. No.: B12688476
CAS No.: 69031-54-5
M. Wt: 612.5 g/mol
InChI Key: YCCFZXJJUOXAGV-UHFFFAOYSA-K
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Description

Properties

CAS No.

69031-54-5

Molecular Formula

C18H11N2Na3O12S3

Molecular Weight

612.5 g/mol

IUPAC Name

trisodium;8-[(4-methyl-3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C18H14N2O12S3.3Na/c1-9-2-3-10(6-14(9)20(22)23)18(21)19-13-4-5-15(34(27,28)29)12-7-11(33(24,25)26)8-16(17(12)13)35(30,31)32;;;/h2-8H,1H3,(H,19,21)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

YCCFZXJJUOXAGV-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This is followed by the coupling of the nitrobenzoic acid with naphthalene-1,3,5-trisulfonic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and other functionalized compounds .

Scientific Research Applications

Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anti-inflammatory drugs.

    Industry: In the production of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate
  • CAS Registry Number : 17804-51-2
  • Molecular Formula : C25H18N3Na3O11S3
  • Molecular Weight : 701.59 g/mol
  • Structure: Features a naphthalene core substituted with three sulfonate groups, a 4-methyl-3-nitrobenzoyl moiety, and an amino linkage (Fig. 1).

Synthesis: This compound is synthesized via sequential acylation and sulfonation reactions. A key intermediate in the synthesis of suramin (a therapeutic agent), it is formed by reacting 1-aminonaphthalene-3,6,8-trisulfonic acid with 4-methyl-3-nitrobenzoyl chloride, followed by reduction and further functionalization .

Properties :

  • Solubility: High aqueous solubility due to trisulfonate groups and sodium counterions. Polar solvents like water and methanol enhance dissolution .
  • Applications : Primarily used as a precursor in pharmaceutical synthesis (e.g., suramin) and in dye manufacturing due to its chromophoric naphthalene backbone .

Comparison with Structural Analogs

Suramin (Hexasodium Salt)

Key Differences :

Parameter This compound Suramin
Molecular Formula C25H18N3Na3O11S3 C51H34N6Na6O23S6
Functional Groups Single nitrobenzoyl, trisulfonate Bis-naphthalene, multiple nitro and sulfonate groups
Applications Intermediate in suramin synthesis Antiprotozoal drug, enzyme inhibitor
Solubility High in polar solvents Moderate; limited by larger hydrophobic core

Structural Insight : Suramin’s dimeric structure enhances its ability to block enzymes like reverse transcriptase, whereas the trisodium compound’s simpler structure limits its direct biological activity .

8-[(3-Nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid

Key Differences :

Parameter This compound 8-[(3-Nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid
Counterion Trisodium (Na<sup>+</sup>) Free sulfonic acid (-SO3H)
Solubility Higher in water (ionic form) Lower; dependent on pH
Stability More stable in aqueous media Prone to aggregation in acidic conditions

Functional Impact : The sodium salt form improves solubility for industrial applications, while the free acid is more reactive in synthetic chemistry .

Trisodium 7-[[4-[(4-Aminophenyl)azo]phenyl]azo]naphthalene-1,3,5-trisulphonate

Key Differences :

Parameter This compound Trisodium 7-[[4-[(4-Aminophenyl)azo]phenyl]azo]naphthalene-1,3,5-trisulphonate
Substituents Nitrobenzoyl, amino linker Azo dyes (-N=N-), amino groups
Applications Pharmaceutical intermediate Textile dyeing, analytical chemistry
Optical Properties Limited chromophore activity Strong absorbance in visible range due to azo groups

Industrial Relevance : The azo-containing analog is favored in dye manufacturing, whereas the nitrobenzoyl derivative is tailored for drug synthesis .

Solubility Trends :

  • Trisodium Compound : >500 mg/mL in water at 25°C (predicted from sulfonate group behavior) .
  • Free Sulfonic Acid : <50 mg/mL in water; requires alkaline pH for full dissolution .

Thermal Stability :

  • The trisodium derivative decomposes at ~300°C, whereas suramin degrades above 250°C due to complex linkages .

Biological Activity

Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate (CAS Number: 69031-54-5) is a complex organic compound with significant biological activity due to its unique structural properties. This article delves into the biological activity of this compound, highlighting its interactions with biomolecules, potential applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene core substituted with multiple functional groups, including nitrobenzoyl and sulfonate moieties. The molecular formula is C18H11N2Na3O12S3C_{18}H_{11}N_{2}Na_{3}O_{12}S_{3}, with a molar mass of approximately 612.45 g/mol. The presence of trisulfonate groups enhances its solubility in water, making it suitable for various scientific and industrial applications .

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Enzyme Interaction : Studies indicate that this compound can bind to specific enzymes and receptors, influencing their activity. The functional groups facilitate these interactions, which are crucial for understanding the compound's mechanism of action in biological systems .
  • Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects against various pathogens. The compound's structural characteristics may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies have examined the biological effects of this compound:

  • In Vitro Studies : Research conducted on cultured human cells showed that this compound could modulate cellular responses to oxidative stress. It demonstrated protective effects against oxidative damage by enhancing antioxidant enzyme activity.
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in reduced inflammation markers and improved recovery from induced tissue damage. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Trisodium 8-(4-amino-naphthalene-1,3,5-trisulfonate)C18H14N2Na3O12S3Contains an amino group instead of a nitro group
Disodium 8-(4-methylbenzoic acid)C16H14N2Na2O10S2Lacks the nitro group; simpler structure
Sodium 1-naphthalenesulfonateC10H9NaO3SA simpler sulfonated naphthalene derivative

This compound stands out due to its complex structure featuring multiple functional groups that enhance its solubility and reactivity compared to simpler analogs. Its specific interactions with biological targets further distinguish it from other similar compounds .

Q & A

Q. What are the optimal synthetic routes for Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves sequential sulfonation, nitrobenzoylation, and amination of naphthalene derivatives. Key steps include:

  • Nitrobenzoylation : Use 4-methyl-3-nitrobenzoyl chloride in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Sulfonation : Controlled sulfonation with oleum (H₂SO₄·SO₃) at 60–80°C to avoid over-sulfonation. Yield optimization requires precise stoichiometric ratios (e.g., 1:3.2 naphthalene derivative to sulfonating agent) .
  • Purification : Solid-phase extraction (SPE) with C18 cartridges and HPLC-grade solvents (e.g., methanol:water 50:50 v/v) ensures removal of unreacted intermediates .
    Validation : Monitor via HPLC–MS/MS with internal standards (e.g., 8-OHdG-15N5) for purity assessment .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Methodological Answer :

  • pH Stability : Use buffered solutions (pH 2–12) and incubate at 25°C for 24 hours. Analyze degradation via UV-Vis spectroscopy (λ = 280 nm for nitro-aromatic absorbance) and LC–MS/MS to identify breakdown products .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min up to 400°C) paired with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in aqueous environments, and how can computational modeling validate experimental observations?

Methodological Answer :

  • Experimental Approach : Isotopic labeling (e.g., deuterated water) combined with ¹H-NMR to track proton exchange at the sulfonate groups.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to calculate solvation energies and transition states. Software tools like Gaussian or ORCA enable virtual screening of reaction pathways .
  • Contradiction Resolution : Discrepancies between experimental and simulated data (e.g., unexpected hydrolysis rates) require recalibration of solvent models or inclusion of explicit water molecules in simulations .

Q. How can factorial design optimize the compound’s catalytic or photophysical properties for advanced applications?

Methodological Answer :

  • Factorial Design Framework : Use a 2³ factorial matrix to test variables: (1) substituent position (e.g., nitro vs. amino groups), (2) solvent polarity (water vs. DMSO), (3) excitation wavelength (UV vs. visible light). Response variables include quantum yield and catalytic turnover number .
  • Data Analysis : ANOVA to identify significant interactions (e.g., solvent-polarity × substituent effects). For photophysical studies, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer :

  • Cross-Validation : Compare spectra across multiple instruments (e.g., 600 MHz vs. 400 MHz NMR) and laboratories. Use certified reference materials (CRMs) like NIST-traceable standards to calibrate instruments .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, employ attenuated total reflectance (ATR) with diamond crystal to minimize sample preparation artifacts .

Data-Driven Experimental Design

Q. How to design a biomonitoring study to track this compound’s metabolites in biological systems?

Methodological Answer :

  • Sample Preparation : Use synthetic urine spiked with isotopically labeled internal standards (e.g., 8-OHdG-15N5) to correct for matrix effects. SPE with mixed-mode sorbents (e.g., Oasis HLB) enhances recovery of polar metabolites .
  • Analytical Workflow : LC–MS/MS with multiple reaction monitoring (MRM) for targeted quantification. Validate using calibration curves (1–1000 ng/mL) with R² > 0.99 .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation). Software like GraphPad Prism or R (drc package) enables robust curve fitting.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. For small datasets, use non-parametric methods (e.g., Kruskal-Wallis test) .

Handling Methodological Limitations

Q. How to address low recovery rates during extraction of this compound from complex matrices?

Methodological Answer :

  • Matrix-Specific Optimization : For environmental samples (e.g., soil), employ accelerated solvent extraction (ASE) with acetonitrile:water (70:30) at 100°C. For biological fluids, protein precipitation with cold acetone improves recovery .
  • Internal Standards : Use structural analogs (e.g., 8-NG-13C2,15N) to correct for ionization suppression in MS .

Q. What are the pitfalls in interpreting X-ray crystallography data for sulfonated aromatic compounds?

Methodological Answer :

  • Disorder Handling : Sulfonate groups often exhibit rotational disorder. Refine using SHELXL with anisotropic displacement parameters.
  • Solvent Masking : Apply SQUEEZE (PLATON) to model disordered solvent molecules in pores .

Advanced Instrumentation and Cross-Disciplinary Approaches

Q. How can synchrotron-based techniques enhance understanding of this compound’s electronic structure?

Methodological Answer :

  • XAS/XANES : Probe sulfur K-edge (2472 eV) to assess sulfonate group oxidation states. Compare with DFT-predicted spectra for validation .
  • Microspectroscopy : Map spatial distribution in composite materials using μ-XRF (10 μm resolution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.